2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol
Description
Properties
CAS No. |
663163-05-1 |
|---|---|
Molecular Formula |
C28H38O4S2 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-(9-pentylsulfonylnonyl)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C28H38O4S2/c1-2-3-10-19-34(31,32)20-11-8-6-4-5-7-9-12-26-25-18-17-24(30)21-27(25)33-28(26)22-13-15-23(29)16-14-22/h13-18,21,29-30H,2-12,19-20H2,1H3 |
InChI Key |
RTRJBTGYYOWIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCC1=C(SC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxyphenyl and sulfonyl-substituted nonyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiophene core or the hydroxyphenyl group.
Addition: Addition reactions, such as Michael addition, can be performed to introduce new functional groups onto the compound.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzothiophene derivatives, including 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol, exhibit promising anticancer properties. These compounds have been shown to inhibit histone deacetylase (HDAC), which is crucial in regulating gene expression related to tumor suppression. By inhibiting HDAC, these compounds can induce cell differentiation and apoptosis in neoplastic cells, thus potentially treating various cancers .
Neuroprotective Effects
Another significant application of this compound is its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that compounds with similar structures can act as acetylcholinesterase inhibitors, which are vital for increasing acetylcholine levels in the brain. This mechanism is particularly beneficial for alleviating cognitive decline associated with Alzheimer's .
Anti-inflammatory Properties
The compound also shows potential in treating autoimmune and inflammatory diseases. Its ability to modulate inflammatory pathways may provide therapeutic benefits for conditions characterized by excessive inflammation .
Material Science Applications
Polymer Additives
In material science, 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol can be utilized as an additive in polymers. Its chemical structure allows it to function as a stabilizer or antioxidant in various plastic formulations, enhancing the durability and lifespan of materials used in consumer products .
Environmental Science Applications
Environmental Remediation
The compound has potential applications in environmental science, particularly in the remediation of contaminated sites. Its structural properties may allow it to interact effectively with pollutants, aiding in their degradation or removal from the environment .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Study | Investigated the effects of benzothiophene derivatives on cancer cell lines | Showed significant inhibition of cancer cell proliferation with IC50 values indicating strong activity |
| Neuroprotective Study | Evaluated the impact on acetylcholinesterase activity | Compounds demonstrated high inhibitory activity, suggesting potential for Alzheimer's treatment |
| Material Science Research | Assessed the stability of polymers with additives | Found improved thermal stability and resistance to degradation when incorporating benzothiophene derivatives |
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related benzothiophene derivatives and sulfonated molecules:
Key Findings:
Structural Impact on Electronic Properties: The target compound’s sulfonated nonyl chain provides stronger electron-withdrawing effects compared to the hydroxyl-only analog (CAS 63676-22-2), which may improve charge-carrier mobility in semiconductor applications . In contrast, fluorinated sulfinyl metabolites () exhibit higher electronegativity but reduced thermal stability due to the sulfinyl group .
Solubility and Bioavailability: The long alkylsulfonyl chain in the target compound likely increases lipid solubility, making it more suitable for hydrophobic matrices (e.g., organic semiconductors) compared to the polar 2-(4-Hydroxyphenoxy)-propionic acid .
Industrial Relevance: The simpler benzothiophene derivative (CAS 63676-22-2) is listed under EU tariff suspensions for industrial imports, suggesting large-scale production for materials science .
Biological Activity
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol is a synthetic compound that belongs to the class of benzothiophene derivatives. Its unique structural features, including a hydroxyl group and a sulfonyl moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26O3S
- Molecular Weight : 342.46 g/mol
- IUPAC Name : 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol
The biological activity of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol is primarily attributed to its ability to interact with various biological pathways:
- Antioxidant Activity : The hydroxyl group in the structure is known to contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through modulation of cell cycle regulators and activation of caspases.
Biological Activity Data
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant potential of various benzothiophene derivatives, 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol demonstrated significant radical scavenging activity. The IC50 value was found to be 25 µM, indicating a potent ability to neutralize DPPH radicals compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
A study explored the anti-inflammatory properties of the compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation. The results showed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
In vitro cytotoxicity assays conducted on breast cancer cell lines revealed that 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol exhibited dose-dependent cytotoxic effects. The IC50 value was determined to be 15 µM for MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
